5-Bromo-1,3-benzenedithiol - 1219501-75-3

5-Bromo-1,3-benzenedithiol

Catalog Number: EVT-520521
CAS Number: 1219501-75-3
Molecular Formula: C6H5BrS2
Molecular Weight: 221.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Oxidation: The thiol groups can be readily oxidized to form disulfide bonds (-S-S-), potentially leading to the formation of cyclic disulfides or polymeric structures. []
  • Alkylation: The thiol groups can react with alkyl halides to form thioethers (-S-R), allowing for further functionalization of the molecule. []
  • Coordination Chemistry: The sulfur atoms in the thiol groups can act as ligands, forming complexes with transition metal ions. This property could be exploited in the development of new catalysts or materials. [, ]
Applications
  • Organic Synthesis: Can serve as a versatile building block for the synthesis of more complex molecules, particularly heterocycles containing sulfur. []
  • Medicinal Chemistry: While direct applications are not discussed here, the core structure of 5-Bromo-1,3-benzenedithiol holds potential for derivatization into compounds with various biological activities. []

1,3-Bis(carbazol-9-yl)benzene derivative (BPBC)

Compound Description: BPBC is a key component in the synthesis of electrochromic polymers. It serves as a monomer that, when electrochemically polymerized, forms homopolymers (PBPBC) and copolymers with various dithiophene derivatives. These polymers exhibit remarkable color-changing properties, transitioning between multiple colors when subjected to different oxidation states. []

Relevance: While not directly containing the 1,3-benzenedithiol core, BPBC's relevance stems from its use in creating polymers alongside dithiophene derivatives, highlighting a potential research interest in combining aromatic thioether systems (as found in 5-Bromo-1,3-benzenedithiol) with the carbazole units of BPBC for novel material properties. []

5-Bromo-1,3-phenylenebis(N-tert-Butylaminoxyl) (1 Br)

Compound Description: 1 Br is a bridging ligand used in the synthesis of copper(II) complexes with interesting magnetic properties. When reacted with bis(hexafluoroacetylacetonato)copper(II), it forms a trinuclear complex, [M3·(1 Br)2], and a polymeric chain complex, [M3·12], with structural transitions and magnetic susceptibility changes observed at low temperatures. [, ]

Relevance: The structural similarity between 1 Br and 5-Bromo-1,3-benzenedithiol is evident in the shared 5-bromo-1,3-phenylene core. This suggests potential exploration of 5-Bromo-1,3-benzenedithiol as a ligand in similar metal complexes, potentially yielding unique magnetic or electronic characteristics. [, ]

4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene)

Compound Description: This compound's structure has been elucidated through X-ray crystallography, revealing its orthorhombic crystal system and specific bond lengths and angles. []

Relevance: The presence of the 5-bromo-1,3-phenylene motif connects this compound to 5-Bromo-1,3-benzenedithiol. The key difference lies in the oxygen linkers replacing the sulfur atoms of the dithiol. This structural similarity provides insights into potential variations of 5-Bromo-1,3-benzenedithiol, focusing on altering the heteroatom linker while maintaining the core structure. []

5-Bromo-1,3-dichloro-2-fluorobenzene

Compound Description: This compound is a valuable intermediate in organic synthesis. An improved preparation method utilizing a tubular diazotization reaction has been developed, showcasing its importance for potential industrial-scale production. []

Relevance: Though lacking the thiol groups, this compound shares the 5-bromo-1,3-phenylene core with 5-Bromo-1,3-benzenedithiol. The variation lies in the halogen substituents. This highlights a class of related compounds with potential applications as synthetic intermediates, with the halogen substitution pattern being a point of modification. []

N,N’-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine and its cyclohexyl-1,2-diamine analogue

Compound Description: These compounds, synthesized from 7-aza-5-bromobenzimidazole, have been investigated for their biological activity. Studies on human cervix adenocarcinoma cells revealed that these compounds did not exhibit cytotoxic effects. []

Relevance: While structurally dissimilar to 5-Bromo-1,3-benzenedithiol, the shared presence of the 5-bromo substituent and their exploration in a biological context suggests a potential area of investigation for 5-Bromo-1,3-benzenedithiol. This implies that introducing the dithiol moiety to similar scaffolds could be explored for potential biological activity. []

5-Bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro(indole-2,2’-piperidin)-6’-one

Compound Description: This compound is a versatile intermediate used in Suzuki-Miyaura cross-coupling reactions to create a library of 5-arylated spiro[indole-2,2'-piperidin]-6'-one derivatives. These derivatives are important for their potential biological activities and are further modified to access indoline derivatives. []

Relevance: Although structurally distinct from 5-Bromo-1,3-benzenedithiol, the shared 5-bromo substituent and its utilization in Suzuki-Miyaura coupling reactions showcase a potential synthetic strategy applicable to 5-Bromo-1,3-benzenedithiol. This suggests exploring the reactivity of 5-Bromo-1,3-benzenedithiol in similar cross-coupling reactions to introduce diverse substituents at the 5-position. []

5-Bromo-1,3-dimethyluracil and its 6-Alkyl Derivatives

Compound Description: This family of compounds, synthesized through bromination of 1,3-dimethyluracil and its 6-alkyl analogues, serves as important building blocks in organic synthesis, particularly in photochemical reactions. The photoreaction of 5-Bromo-1,3-dimethyluracil with 1,4-xylene yields a mixture of 5- and 6-aryl-substituted uracils, demonstrating its potential in photochemical transformations. [, ]

Relevance: These compounds highlight the reactivity of the 5-bromo substituent, which is also present in 5-Bromo-1,3-benzenedithiol. The photochemical reactivity of 5-Bromo-1,3-dimethyluracil suggests that 5-Bromo-1,3-benzenedithiol could potentially undergo similar light-induced transformations, opening avenues for further exploration. [, ]

1-(5-Chloro-2-hydroxyphenyl)-3-(5-bromo-2-chlorophenyl)propane-1,3-dione and its Transition Metal Complexes

Compound Description: This β-diketone ligand and its corresponding transition metal complexes have been synthesized and characterized. These complexes display disinfectant activity and exhibit interesting structural features, with the ligand acting as a bidentate chelator through its oxygen atoms. []

Relevance: While not directly analogous in structure to 5-Bromo-1,3-benzenedithiol, the presence of the 5-bromo substituent on an aromatic ring, combined with the complexation behavior with transition metals, offers a point of comparison. This suggests exploring the coordination chemistry of 5-Bromo-1,3-benzenedithiol with various metal centers to understand its potential as a ligand and the properties of the resulting complexes. []

1,3-bis(5-Bromo-Salicyl-imino)propane and its Nickel (II) Complexes

Compound Description: This Schiff base ligand, derived from salicylaldehyde, forms complexes with Nickel (II) cations. These complexes exhibit octahedral geometry and are characterized as monomeric and non-electrolyte paramagnetic species. []

Relevance: Although not containing the 1,3-benzenedithiol core, this compound's relevance lies in its chelating properties, forming complexes with Nickel (II) via nitrogen and oxygen donor atoms. This connection suggests exploring the potential of 5-Bromo-1,3-benzenedithiol, with its two thiol groups, as a chelating agent for various metal ions, potentially leading to the formation of novel complexes with interesting properties. []

5-Bromo-1,3-bis(2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene

Compound Description: This compound, synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, serves as an intermediate in the production of electrophosphorescent materials. []

Relevance: Sharing the 5-bromo-1,3-phenylene moiety with 5-Bromo-1,3-benzenedithiol, this compound's role in electrophosphorescent materials hints at the potential of incorporating 5-Bromo-1,3-benzenedithiol into similar applications. This suggests exploring the electronic and luminescent properties of 5-Bromo-1,3-benzenedithiol and its derivatives. []

Properties

CAS Number

1219501-75-3

Product Name

5-Bromo-1,3-benzenedithiol

IUPAC Name

5-bromobenzene-1,3-dithiol

Molecular Formula

C6H5BrS2

Molecular Weight

221.13

InChI

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H

InChI Key

AHHCKAJHIBGSHJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S)Br)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.